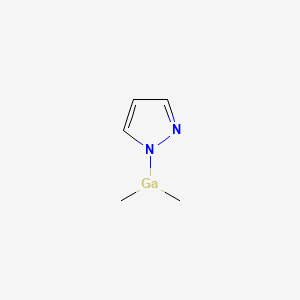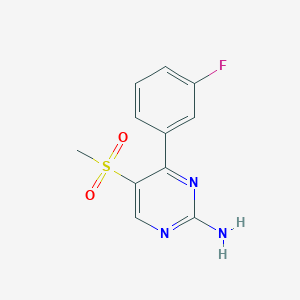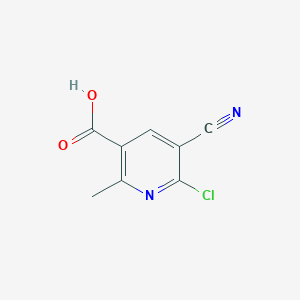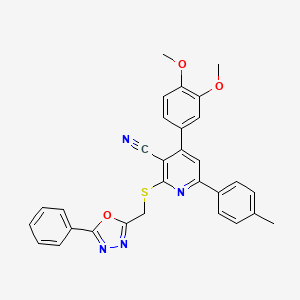![molecular formula C11H11N3 B11769636 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)
3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique tricyclic structure, combining a pyrrole ring with a triazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves cyclization reactions. One common method includes the reaction of phenylhydrazine with an appropriate diketone, followed by cyclization under acidic conditions . Another approach involves the use of azides and alkynes in a Huisgen cycloaddition reaction, often catalyzed by copper(I) salts .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Scientific Research Applications
3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Potential use as an anticoagulant due to its ability to inhibit blood coagulation factors.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . The compound binds to the active sites of these enzymes, preventing their normal function and thus inhibiting clot formation.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties, this compound shares the triazole ring but differs in its overall structure and applications.
Uniqueness
3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is unique due to its specific combination of a pyrrole and triazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple coagulation factors simultaneously makes it a promising candidate for anticoagulant therapy .
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C11H11N3/c1-2-5-9(6-3-1)11-10-7-4-8-14(10)13-12-11/h1-3,5-6H,4,7-8H2 |
InChI Key |
XLOZNDDEUMBJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=NN2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)

![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)
![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)
![6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B11769578.png)
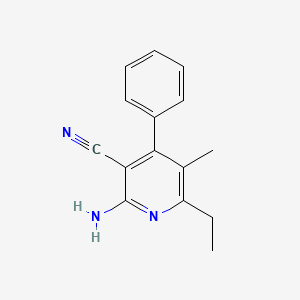
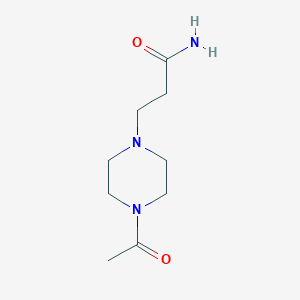
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11769596.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11769606.png)
